

A Technical Guide to the Physicochemical Properties of Lauroyl-L-Carnitine Chloride

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Compound of Interest

Compound Name: *Lauroylcarnitine chloride*

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Introduction

Lauroyl-L-carnitine chloride is a synthetic, cationic surfactant and an acylcarnitine that has garnered significant interest in the pharmaceutical sciences.^{[1][2][3]} It is primarily recognized for its role as an absorption enhancer, capable of improving the oral bioavailability of various therapeutic agents, including peptides.^[4] This technical guide provides an in-depth overview of the core physicochemical properties of Lauroyl-L-carnitine chloride, detailed experimental protocols for their determination, and a visualization of its mechanism of action on intestinal epithelial tight junctions.

Core Physicochemical Properties

A comprehensive summary of the key physicochemical properties of Lauroyl-L-carnitine chloride is presented below. These parameters are crucial for understanding its behavior in various formulations and biological systems.

Chemical and Physical Data

Property	Value	Source(s)
Chemical Formula	C ₁₉ H ₃₈ ClNO ₄	[5]
Molecular Weight	379.96 g/mol	[5]
CAS Number	6919-91-1	[5]
Appearance	White to off-white solid	[5]
Melting Point	80-105 °C (with decomposition)	[6]
Purity	≥98%	[1]

Solubility and Solution Properties

Property	Value	Source(s)
Solubility in DMSO	50 mg/mL (131.59 mM) (ultrasonication may be required)	[5]
Solubility in Water	Slightly soluble	[3]
Solubility in Methanol	Slightly soluble	[3]
pH (1% aqueous solution)	2.5	[6]
Specific Rotation ([α] _D)	-25.3° to -25.5° (c=10, H ₂ O)	[6]

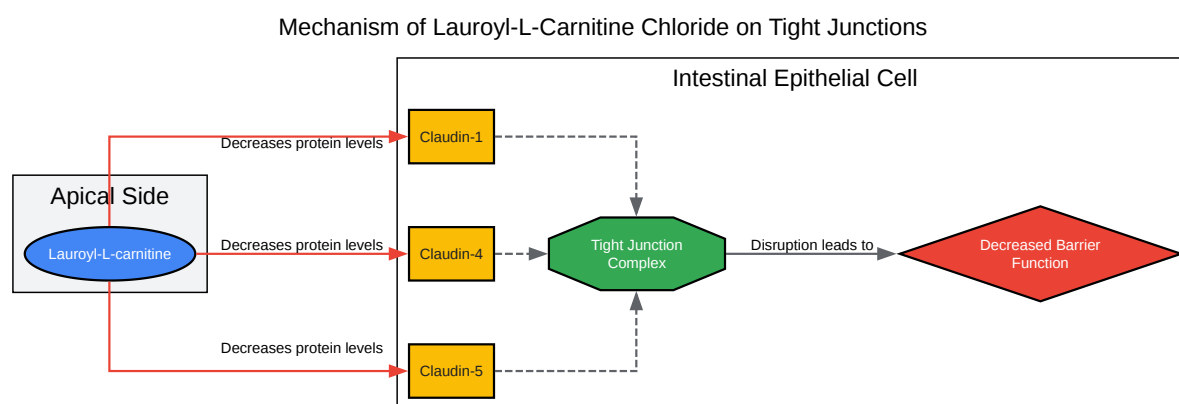
Mechanism of Action: Modulation of Intestinal Tight Junctions

Lauroyl-L-carnitine chloride enhances intestinal permeability primarily by modulating the proteins that form tight junctions between epithelial cells. This mechanism allows for the paracellular transport of molecules that would otherwise have poor absorption.

A key study investigating the effects of lauroylcarnitine on Caco-2 cell monolayers, a model of the intestinal barrier, revealed a significant impact on tight junction integrity. Treatment with lauroylcarnitine resulted in a decrease in transepithelial electrical resistance (TEER) and an

increase in the flux of a paracellular marker, indicating a loss of barrier function.^[1] This was accompanied by a reduction in the protein levels of specific claudins, namely claudin-1, claudin-4, and claudin-5.^[1]

The following diagram illustrates the proposed signaling pathway for the action of Lauroyl-L-carnitine chloride on intestinal epithelial cells.



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Lauroyl-L-carnitine's effect on tight junction proteins.

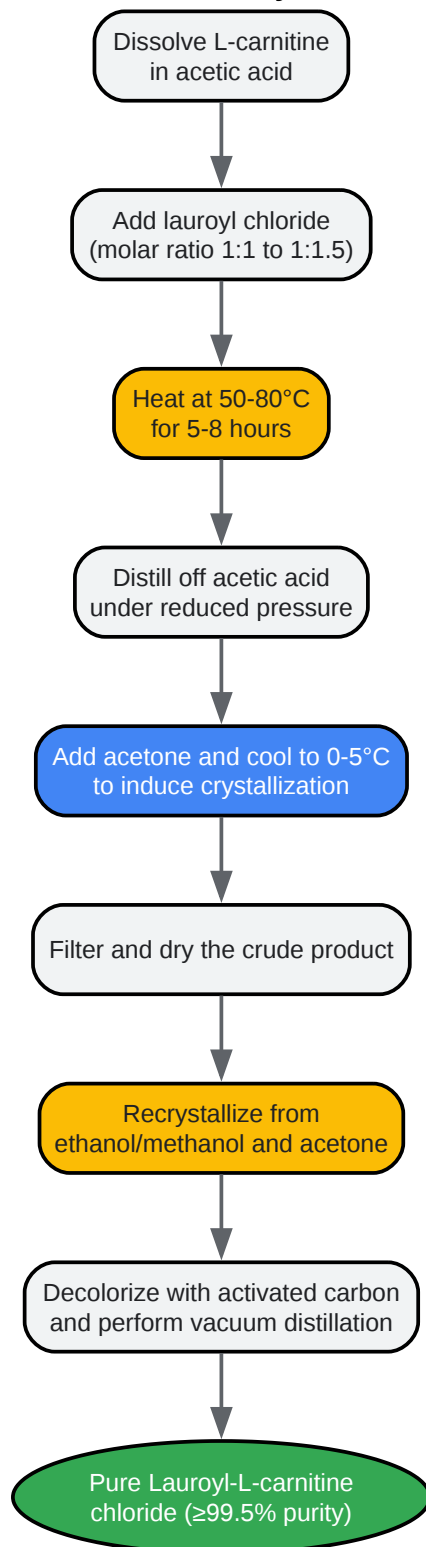
Experimental Protocols

This section provides detailed methodologies for the synthesis of Lauroyl-L-carnitine chloride and the determination of its Critical Micelle Concentration (CMC).

Synthesis of Lauroyl-L-Carnitine Chloride

The synthesis of Lauroyl-L-carnitine chloride can be achieved through the acylation of L-carnitine with lauroyl chloride. The following protocol is adapted from a patented industrial synthesis method.^[6]^[7]

Synthesis Workflow of Lauroyl-L-Carnitine Chloride



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Workflow for the synthesis of Lauroyl-L-carnitine chloride.

Materials:

- L-carnitine
- Lauroyl chloride
- Acetic acid (solvent)
- Acetone
- Ethanol or Methanol
- Activated carbon

Procedure:

- Acylation:
 - In a reaction vessel, dissolve L-carnitine in acetic acid (0.8–3 times the mass of L-carnitine).
 - Add lauroyl chloride in a molar ratio of 1:1 to 1:1.5 (L-carnitine:lauroyl chloride).
 - Heat the reaction mixture to 50–80°C and maintain for 5–8 hours under atmospheric pressure.
 - After the reaction is complete, remove the acetic acid by distillation under reduced pressure.
 - Add acetone to the residue and stir to induce crystallization. Cool the mixture to 0–5°C to complete the crystallization process.
 - Filter the crude product and dry it. This step typically yields a product with a purity of around 98.1%.^[6]
- Recrystallization and Purification:

- Dissolve the crude product in a solvent system of ethanol or methanol and acetone (mass ratio of 0.4–3:1.4–2.0:1).
- For further purification, treat the solution with activated carbon to remove colored impurities.
- Perform vacuum distillation at 60°C and -0.08 MPa to obtain a final product with a purity of $\geq 99.5\%$.^[6]

Determination of Critical Micelle Concentration (CMC)

As a surfactant, Lauroyl-L-carnitine chloride forms micelles in solution above a certain concentration, known as the Critical Micelle Concentration (CMC). The CMC is a critical parameter for characterizing surfactant behavior and is essential for formulation development. Several methods can be employed to determine the CMC.

1. Surface Tension Method

This is a classical and widely used method for CMC determination.^[8]

- Principle: The surface tension of a surfactant solution decreases as the concentration increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant with further increases in concentration. The CMC is the concentration at the inflection point of the surface tension versus log concentration curve.^[8]
- Apparatus: Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
- Procedure:
 - Prepare a series of aqueous solutions of Lauroyl-L-carnitine chloride with varying concentrations.
 - Measure the surface tension of each solution using a tensiometer at a constant temperature.
 - Plot the surface tension as a function of the logarithm of the Lauroyl-L-carnitine chloride concentration.

- The CMC is determined from the intersection of the two linear portions of the plot.[8]

2. Fluorescence Spectroscopy Method

This method utilizes a fluorescent probe that exhibits different fluorescence characteristics in polar and non-polar environments.

- Principle: A hydrophobic fluorescent probe, such as pyrene, is used. Below the CMC, pyrene is in a polar aqueous environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles. This change in the microenvironment leads to a shift in the fluorescence emission spectrum or a change in fluorescence intensity, which can be used to determine the CMC.[6]
- Apparatus: Fluorescence spectrophotometer.
- Procedure:
 - Prepare a series of Lauroyl-L-carnitine chloride solutions of different concentrations.
 - Add a small, constant amount of a fluorescent probe (e.g., pyrene) to each solution.
 - Measure the fluorescence emission spectrum of each sample.
 - Plot a relevant fluorescence parameter (e.g., the ratio of the intensity of the first and third vibronic peaks of pyrene, I_1/I_3) against the logarithm of the surfactant concentration.
 - The CMC is identified as the concentration at which a sharp change in the fluorescence parameter occurs.

3. Conductivity Method

This method is suitable for ionic surfactants like Lauroyl-L-carnitine chloride.

- Principle: The conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the conductivity increases linearly with the concentration of the surfactant monomers. Above the CMC, the formation of micelles, which have a lower mobility than the individual ions, leads to a decrease in the slope of the conductivity versus concentration plot. The CMC is determined as the point of intersection of the two linear segments.[6][9]

- Apparatus: Conductivity meter.
- Procedure:
 - Prepare a series of aqueous solutions of Lauroyl-L-carnitine chloride with varying concentrations.
 - Measure the electrical conductivity of each solution at a constant temperature.
 - Plot the conductivity against the surfactant concentration.
 - The CMC is determined from the break in the curve, which corresponds to the intersection of the two lines of different slopes.

Conclusion

Lauroyl-L-carnitine chloride possesses a unique combination of physicochemical properties that make it a valuable excipient in drug delivery, particularly for enhancing the oral absorption of poorly permeable drugs. Its mechanism of action, involving the reversible modulation of intestinal tight junctions, offers a promising strategy for overcoming the epithelial barrier. The experimental protocols detailed in this guide provide a framework for the synthesis and characterization of this important molecule, enabling further research and development in the field of pharmaceutical sciences.

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